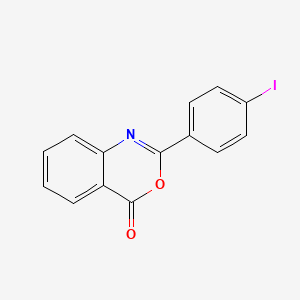
Cdk7-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk7-IN-11 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle and transcription. By inhibiting CDK7, this compound has shown potential in cancer therapy, particularly in targeting cancers with dysregulated cell cycle and transcriptional processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves scaling up the reaction volumes, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk7-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Cdk7-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.
Biology: Helps in understanding the biological functions of CDK7 and its role in cell cycle regulation and transcription.
Medicine: Shows potential as a therapeutic agent in cancer treatment, particularly in cancers with dysregulated CDK7 activity.
Industry: Used in the development of new drugs targeting CDK7 and related pathways .
Wirkmechanismus
Cdk7-IN-11 exerts its effects by selectively inhibiting CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which is essential for the activation of other cyclin-dependent kinases (CDKs) through T-loop phosphorylation. By inhibiting CDK7, this compound disrupts the cell cycle progression and transcriptional processes, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Cdk7-IN-11 is compared with other CDK7 inhibitors, such as SY-5609, ICEC0942, and LY3405105. These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties. This compound is unique in its specific structural modifications that enhance its selectivity and potency against CDK7 .
List of Similar Compounds
- SY-5609
- ICEC0942
- LY3405105
Eigenschaften
Molekularformel |
C26H28N6O2S |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
(E)-N-[3-cyano-5-[3-[(2S)-1-[(5-ethyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl]phenyl]pyridin-2-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C26H28N6O2S/c1-5-22-16-29-26(35-22)31-25(34)17(2)18-8-6-9-19(12-18)21-13-20(14-27)24(28-15-21)30-23(33)10-7-11-32(3)4/h6-10,12-13,15-17H,5,11H2,1-4H3,(H,28,30,33)(H,29,31,34)/b10-7+/t17-/m0/s1 |
InChI-Schlüssel |
ZPXRXBCRPSLNKW-JEJOPICUSA-N |
Isomerische SMILES |
CCC1=CN=C(S1)NC(=O)[C@@H](C)C2=CC=CC(=C2)C3=CC(=C(N=C3)NC(=O)/C=C/CN(C)C)C#N |
Kanonische SMILES |
CCC1=CN=C(S1)NC(=O)C(C)C2=CC=CC(=C2)C3=CC(=C(N=C3)NC(=O)C=CCN(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)



![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)


![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)





